(E)-pent-3-enoyl chloride
Overview
Description
Preparation Methods
(E)-pent-3-enoyl chloride, can be synthesized through two primary methods:
Direct Reaction of Pentenone and Chlorine: This method involves the direct reaction of pentenone with chlorine to produce 3-pentenoyl chloride.
Reaction of Pentenone and Acid Chloride: In this method, pentenone reacts with an acid chloride, followed by deacylation to generate 3-pentenoyl chloride.
Chemical Reactions Analysis
(E)-pent-3-enoyl chloride, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert 3-pentenoyl chloride into other compounds with different functional groups.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts reactions and sulfuryl chloride for chlorination . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-pent-3-enoyl chloride, has several scientific research applications:
Biology: This compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: 3-Pentenoyl chloride is used in the production of pesticides, medicines, and spices.
Mechanism of Action
The mechanism of action of 3-pentenoyl chloride, (3E)-, involves its reactivity as an acyl chloride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
(E)-pent-3-enoyl chloride, can be compared with other similar compounds, such as:
Acetyl chloride (C2H3ClO): A simpler acyl chloride used in similar acylation reactions.
Propionyl chloride (C3H5ClO): Another acyl chloride with a slightly longer carbon chain.
Butyryl chloride (C4H7ClO): An acyl chloride with an even longer carbon chain.
The uniqueness of 3-pentenoyl chloride, (3E)-, lies in its specific structure and reactivity, which make it suitable for certain synthetic applications that other acyl chlorides may not be able to achieve .
Properties
IUPAC Name |
(E)-pent-3-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVOOGSAIOBAR-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312659 | |
Record name | (3E)-3-Pentenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17066-20-5 | |
Record name | (3E)-3-Pentenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17066-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentenoyl chloride, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-3-Pentenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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